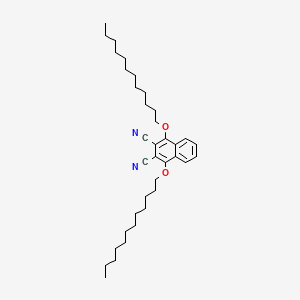
1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile is a chemical compound with the molecular formula C34H46N2O2. It is known for its unique structure, which includes two dodecyloxy groups attached to a naphthalene core, along with two cyano groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized at the 1,4-positions with dodecyloxy groups.
Reaction Conditions: The functionalization is achieved through nucleophilic substitution reactions, where dodecyloxy groups are introduced using appropriate alkylating agents under basic conditions.
Introduction of Cyano Groups: The cyano groups are introduced at the 2 and 3 positions of the naphthalene core through a series of reactions involving nitrile-forming reagents such as cyanogen bromide or other suitable nitrile sources.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The dodecyloxy groups can be substituted with other alkoxy or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile involves its interaction with molecular targets and pathways within cells. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in therapeutic or industrial settings .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibutoxy-2,3-naphthalenedicarbonitrile: Similar structure with butoxy groups instead of dodecyloxy groups.
1,4-Dimethoxy-2,3-naphthalenedicarbonitrile: Contains methoxy groups instead of dodecyloxy groups.
2,3-Naphthalenedicarbonitrile: Lacks the alkoxy groups, providing a simpler structure for comparison.
Uniqueness
1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile is unique due to its long dodecyloxy chains, which impart distinct physical and chemical properties. These properties include enhanced solubility in organic solvents and potential for self-assembly into ordered structures, making it valuable for applications in materials science and organic electronics .
Properties
CAS No. |
189203-81-4 |
|---|---|
Molecular Formula |
C36H54N2O2 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
1,4-didodecoxynaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C36H54N2O2/c1-3-5-7-9-11-13-15-17-19-23-27-39-35-31-25-21-22-26-32(31)36(34(30-38)33(35)29-37)40-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3 |
InChI Key |
QDGGHRKRYFQKBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C(=C(C2=CC=CC=C21)OCCCCCCCCCCCC)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


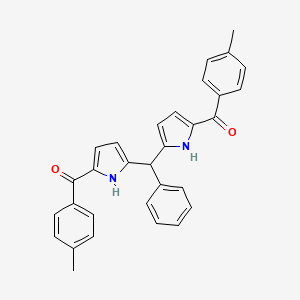
![5,5'-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12564645.png)
![3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12564650.png)
![3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid](/img/structure/B12564659.png)
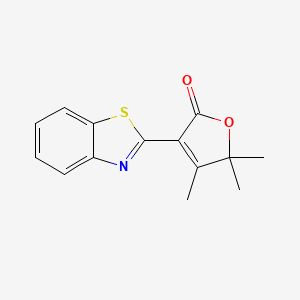
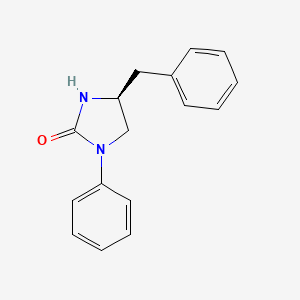
![Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester](/img/structure/B12564679.png)
![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)

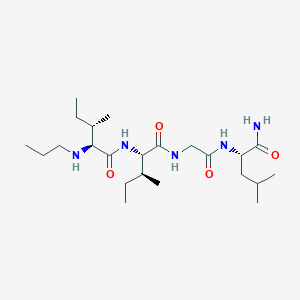
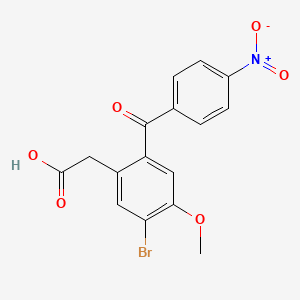
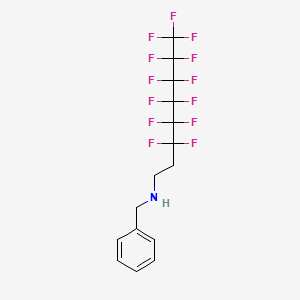
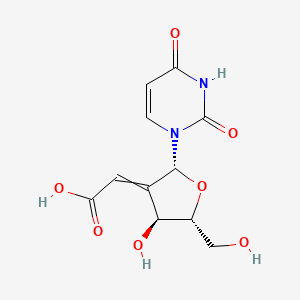
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine](/img/structure/B12564720.png)
